molecular formula C18H24N2O2 B2725056 N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361812-10-2

N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2725056
CAS RN: 2361812-10-2
M. Wt: 300.402
InChI Key: NZLSHMQYYNGXPY-UHFFFAOYSA-N
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Description

“N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide” is a chemical compound with the molecular formula C18H24N2O2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions in the final compound.


Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with various biological targets, leading to different biological profiles .

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their versatile structure and wide range of biological activities . Future research could explore new synthetic methods, investigate different substituents to improve activity and selectivity, and evaluate the compound’s potential as a therapeutic agent.

properties

IUPAC Name

N-[[4-(2-propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-6-16-7-5-12-20(16)18(22)15-10-8-14(9-11-15)13-19-17(21)4-2/h4,8-11,16H,2-3,5-7,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSHMQYYNGXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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